[7-hydroxy-5-(hydroxymethyl)-1,2-dimethyl-1-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,4,7,8,8a-hexahydronaphthalen-4a-yl]methyl acetate
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Overview
Description
Blinin is a unique terpenoid compound isolated from the traditional Chinese medicinal plant Conyza blinii. This compound has garnered attention due to its various physiological and ecological roles, including its involvement in species evolution and environmental adaptation . Blinin is known for its health benefits, although these are not its primary functions .
Preparation Methods
Blinin is primarily isolated from the whole plant of Conyza blinii. The preparation involves extracting the compound using solvents such as DMSO (dimethyl sulfoxide) and further purification processes
Chemical Reactions Analysis
Blinin undergoes various chemical reactions, including oxidation and reduction. The compound’s metabolism and accumulation are closely related to environmental factors such as nocturnal low temperatures . Common reagents and conditions used in these reactions include RNA sequencing and comparative analysis to understand the transcriptional regulation of blinin . Major products formed from these reactions are not extensively documented.
Scientific Research Applications
Blinin has several scientific research applications:
Chemistry: Blinin is studied for its unique chemical properties and its role in secondary metabolism in plants.
Biology: The compound is involved in the adaptation mechanisms of Conyza blinii to environmental stresses such as UV-B radiation and low temperatures
Medicine: Blinin has shown potential in reducing malondialdehyde (MDA) in gastric mucosa tissue and inhibiting the formation of gastric ulcers.
Mechanism of Action
The mechanism of action of blinin involves its role in the plant’s response to environmental stresses. Blinin’s synthesis is upregulated by UV-B radiation, which enhances the plant’s antioxidant capacity and upregulates transporter genes . The compound’s molecular targets and pathways include key enzyme genes in the blinin synthesis pathway and terpene transporter genes .
Comparison with Similar Compounds
Blinin is unique due to its specific role in Conyza blinii’s adaptation to environmental stresses. Similar compounds include other terpenoids found in medicinal plants, such as flavonoids and saponins. These compounds also play roles in plant adaptation and have various health benefits, but blinin’s specific involvement in nocturnal low temperature resistance and UV-B tolerance sets it apart .
Properties
Molecular Formula |
C22H32O6 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[2-hydroxy-4-(hydroxymethyl)-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,5,6,7,8a-hexahydronaphthalen-4a-yl]methyl acetate |
InChI |
InChI=1S/C22H32O6/c1-14-4-7-22(13-28-15(2)24)17(11-23)9-18(25)10-19(22)21(14,3)6-5-16-8-20(26)27-12-16/h8-9,14,18-19,23,25H,4-7,10-13H2,1-3H3 |
InChI Key |
XXSSNTKMBVTREV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CC(C=C2CO)O)COC(=O)C |
Origin of Product |
United States |
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